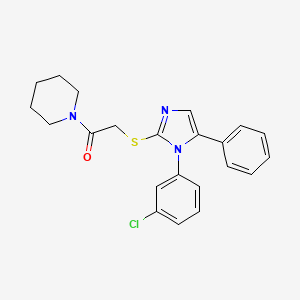
1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MP1104, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MP1104 belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been explored for their role as neuropeptide Y5 (NPY5) receptor antagonists, which could have implications for obesity treatment and appetite regulation. For example, trisubstituted phenyl urea derivatives demonstrated significant potency as NPY5 receptor antagonists, indicating their potential for therapeutic applications in metabolic disorders (Fotsch et al., 2001).
Synthesis and Cyclization Reactions
Urea derivatives have been synthesized through innovative approaches, such as the acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, leading to the creation of novel 2-arylpyrrolidine-1-carboxamides. This demonstrates the compound's role in facilitating the development of new chemical entities with potential pharmacological activities (Smolobochkin et al., 2017).
Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been studied for their enzyme inhibition and anticancer properties, indicating the potential of urea derivatives in cancer therapy. This research underscores the versatility of urea compounds in targeting biochemical pathways relevant to cancer progression (Mustafa et al., 2014).
Synthesis of Labeled Compounds for Pharmacokinetic Studies
Deuterium-labeled urea derivatives, such as AR-A014418, have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This application is crucial for drug absorption, distribution, and pharmacokinetic studies, highlighting the compound's importance in drug development research (Liang et al., 2020).
Inhibition of Translation Initiation
Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This suggests a novel approach to cancer therapy by targeting the translation initiation process, showcasing the potential of urea derivatives in the development of anti-cancer agents (Denoyelle et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWDLHOYDRPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)
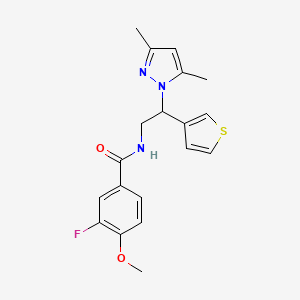
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)

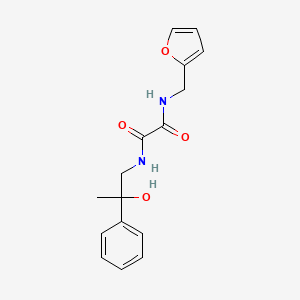
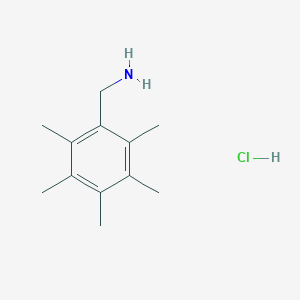
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

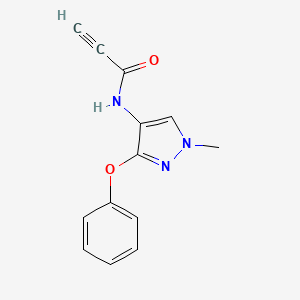
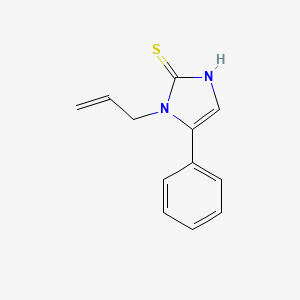
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604844.png)
